molecular formula C27H23NO3 B3906958 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide

8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide

Cat. No. B3906958
M. Wt: 409.5 g/mol
InChI Key: ULMLNLWHWRVAPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the indazole carboxamide family and is structurally similar to other synthetic cannabinoids such as JWH-018 and AB-FUBINACA. ADB-FUBINACA has been used as a recreational drug and has also been studied for its potential therapeutic applications.

Mechanism of Action

8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide acts as a potent agonist of the cannabinoid receptors CB1 and CB2 in the brain and peripheral tissues. It binds to these receptors and activates them, leading to the release of neurotransmitters such as dopamine and serotonin. This results in the psychoactive effects of 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide are similar to those of other synthetic cannabinoids. These effects include euphoria, relaxation, altered perception, and increased heart rate and blood pressure. 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide has also been shown to have negative effects on the liver and kidneys.

Advantages and Limitations for Lab Experiments

8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide has several advantages for use in laboratory experiments. It is a potent agonist of the cannabinoid receptors, making it useful for studying the effects of cannabinoids on the brain and peripheral tissues. However, the use of 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide in laboratory experiments is limited by its potential toxicity and the need for expertise in organic chemistry to synthesize the compound.

Future Directions

There are several future directions for research on 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide. One area of research is the development of new synthetic cannabinoids with improved therapeutic properties and reduced toxicity. Another area of research is the study of the long-term effects of 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide on the brain and peripheral tissues. Additionally, research is needed to determine the potential for 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide to be used as a therapeutic agent in the treatment of various medical conditions.

Scientific Research Applications

8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have analgesic, anti-inflammatory, and anti-convulsant properties. 8-allyl-N,N-dibenzyl-2-oxo-2H-chromene-3-carboxamide has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

N,N-dibenzyl-2-oxo-8-prop-2-enylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO3/c1-2-10-22-15-9-16-23-17-24(27(30)31-25(22)23)26(29)28(18-20-11-5-3-6-12-20)19-21-13-7-4-8-14-21/h2-9,11-17H,1,10,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULMLNLWHWRVAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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